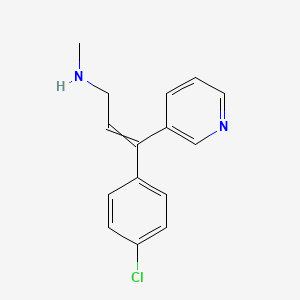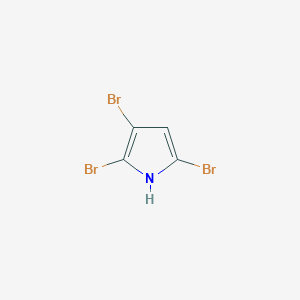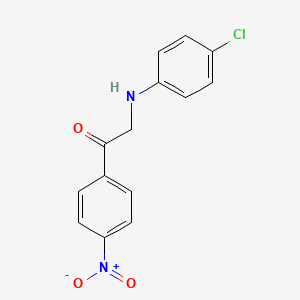
5-Butylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazinecarboxamide family. Pyrazinecarboxamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a butyl group attached to the pyrazine ring, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. Automated flow preparation methods have been developed to streamline the synthesis process, allowing for precise control over reaction parameters and reducing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 5-Butylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Butylpyrazine-2-amine.
Substitution: Various substituted pyrazinecarboxamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Butylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-Butylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The compound may also interact with other enzymes and receptors, modulating their activity and contributing to its overall biological effects.
Comparación Con Compuestos Similares
Pyrazinamide: A well-known antitubercular agent with a similar pyrazinecarboxamide structure.
5-Tert-butylpyrazine-2-carboxamide: Another derivative with a tert-butyl group instead of a butyl group, exhibiting different biological activities.
6-Chloropyrazine-2-carboxamide: A chlorinated derivative with distinct chemical properties and applications.
Uniqueness: 5-Butylpyrazine-2-carboxamide is unique due to the presence of the butyl group, which influences its lipophilicity and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to other pyrazinecarboxamide derivatives.
Propiedades
Número CAS |
74416-51-6 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-butylpyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-2-3-4-7-5-12-8(6-11-7)9(10)13/h5-6H,2-4H2,1H3,(H2,10,13) |
Clave InChI |
NODRBDVYYQGGQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(C=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
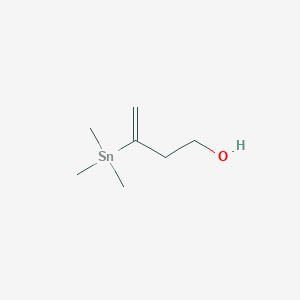
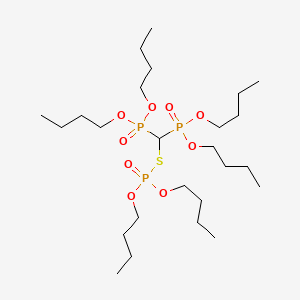
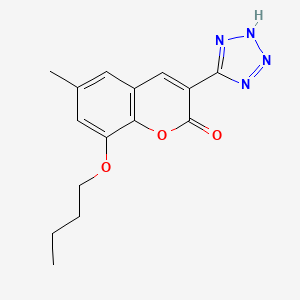
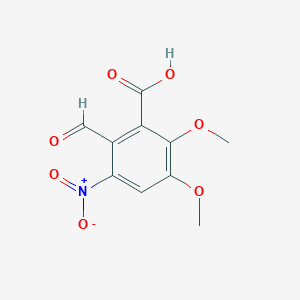
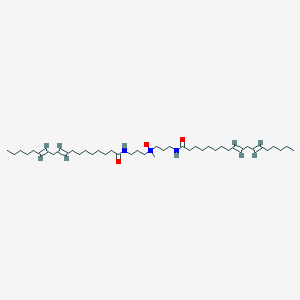
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

